P2Y14 Antagonist Prodrug 7j hydrochloride
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Overview
Description
P2Y14 Antagonist Prodrug 7j hydrochloride is a highly bioavailable prodrug of the P2Y14 receptor antagonist PPTN. This compound is known for its significant role in inhibiting the P2Y14 receptor, which is a G-protein-coupled receptor involved in various physiological and pathological processes. The compound has a molecular formula of C33H31F3N2O3.HCl and a molecular weight of 597.07 .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of P2Y14 Antagonist Prodrug 7j hydrochloride involves multiple steps, starting from the preparation of the core structure and subsequent functionalization. The synthetic route typically includes the following steps:
Formation of the Core Structure:
Functionalization: The core structure is then functionalized with various substituents to achieve the desired chemical properties. This step often involves reactions such as alkylation, acylation, and esterification.
Purification: The final compound is purified using techniques such as recrystallization, chromatography, and HPLC to achieve high purity levels.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and minimize impurities. Key considerations include:
Reaction Temperature and Pressure: Optimizing these parameters to ensure efficient reactions.
Catalysts and Reagents: Using appropriate catalysts and reagents to facilitate reactions.
Purification Techniques: Employing large-scale purification techniques such as industrial chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
P2Y14 Antagonist Prodrug 7j hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms with different chemical properties.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution Reagents: Substitution reactions often involve reagents such as halogens and nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives with additional oxygen-containing functional groups, while reduction may produce simpler, hydrogenated forms .
Scientific Research Applications
P2Y14 Antagonist Prodrug 7j hydrochloride has a wide range of scientific research applications:
Chemistry: Used as a tool compound to study the P2Y14 receptor and its interactions with other molecules.
Biology: Employed in research to understand the role of the P2Y14 receptor in various biological processes, including inflammation and immune response.
Medicine: Investigated for its potential therapeutic applications in treating conditions such as acute kidney injury and ulcerative colitis by inhibiting the P2Y14 receptor
Mechanism of Action
P2Y14 Antagonist Prodrug 7j hydrochloride exerts its effects by inhibiting the P2Y14 receptor, a G-protein-coupled receptor. The inhibition of this receptor leads to the modulation of various signaling pathways, including:
cAMP Pathway: Inhibition of the P2Y14 receptor reduces the activation of the cAMP pathway, which is involved in numerous cellular processes.
Inflammatory Pathways: The compound reduces inflammation by blocking the receptor’s role in promoting inflammatory responses.
Comparison with Similar Compounds
P2Y14 Antagonist Prodrug 7j hydrochloride is unique compared to other similar compounds due to its high bioavailability and potent antagonistic activity. Similar compounds include:
MRS2500: A potent and selective antagonist acting at the P2Y1 receptor.
AR-C118925: A selective antagonist of the P2Y2 receptor.
These compounds share similar mechanisms of action but differ in their selectivity and bioavailability, making this compound a valuable tool in research and potential therapeutic applications .
Properties
IUPAC Name |
[2-(dimethylamino)-2-oxoethyl] 4-(4-piperidin-4-ylphenyl)-7-[4-(trifluoromethyl)phenyl]naphthalene-2-carboxylate;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H31F3N2O3.ClH/c1-38(2)31(39)20-41-32(40)27-18-26-17-25(22-7-10-28(11-8-22)33(34,35)36)9-12-29(26)30(19-27)24-5-3-21(4-6-24)23-13-15-37-16-14-23;/h3-12,17-19,23,37H,13-16,20H2,1-2H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JDYYLENIRWCXNN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)COC(=O)C1=CC(=C2C=CC(=CC2=C1)C3=CC=C(C=C3)C(F)(F)F)C4=CC=C(C=C4)C5CCNCC5.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H32ClF3N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
597.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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